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molecular formula C10H9NO2 B8276736 3-Propionyl-2,1-benzisoxazole

3-Propionyl-2,1-benzisoxazole

Cat. No. B8276736
M. Wt: 175.18 g/mol
InChI Key: YDWKYECLNLURGV-UHFFFAOYSA-N
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Patent
US05498619

Procedure details

Added to 75 ml of dry benzene were 5.3 g (45 mmol) of methylmalonic acid and 11.4 g (0.135 mmol) of 3,4-dihydropyran, followed by the addition of 1 droplet of concentrated sulfuric acid under stirring over a water bath. After one hour, 6 g of sodium hydroxide were added. After the resultant mixture was stirred for 5 minutes, an insoluble material was filtered off. Then, 1.8 g of 60% sodium hydride was added in small portions to the filtrate. After evolution of hydrogen gas subsided, a solution of the acid chloride, which had been prepared from 6.5 g (0.04 mol) of 2,1-benzisoxazole-3-carboxylic acid prepared above in the procedure (1) and 30 ml of thionyl chloride in benzene, was added dropwise under ice cooling. After the resultant solution was stirred for 2 hours at room temperature, 6 ml of acetic acid were added, followed by heating under reflux for 8 hours. After ice cooling, water was added and the reaction product was extracted with ethyl acetate. The extract was purified by silica gel chromatography (eluent: 30:1 n-hexane/ethyl acetate), so that 3-propionyl-2,1-benzisoxazole was obtained as colorless crystals.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Four
Quantity
11.4 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6 g
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
6.5 g
Type
reactant
Reaction Step Nine
Quantity
30 mL
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Ten
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2](C(O)=O)C(O)=O.O1C=CCCC1.S(=O)(=O)(O)O.[OH-].[Na+].[N:22]1[O:23][C:24]([C:31]([OH:33])=O)=[C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][C:26]=12.S(Cl)(Cl)=O>C1C=CC=CC=1.O.C(O)(=O)C>[C:31]([C:24]1[O:23][N:22]=[C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][C:25]=12)(=[O:33])[CH2:1][CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
5.3 g
Type
reactant
Smiles
CC(C(=O)O)C(=O)O
Step Two
Name
Quantity
75 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
11.4 g
Type
reactant
Smiles
O1CCCC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Seven
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.5 g
Type
reactant
Smiles
N=1OC(=C2C1C=CC=C2)C(=O)O
Step Ten
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Eleven
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
under stirring over a water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
an insoluble material was filtered off
ADDITION
Type
ADDITION
Details
Then, 1.8 g of 60% sodium hydride was added in small portions to the filtrate
ADDITION
Type
ADDITION
Details
was added dropwise under ice cooling
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 8 hours
Duration
8 h
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was purified by silica gel chromatography (eluent: 30:1 n-hexane/ethyl acetate), so that 3-propionyl-2,1-benzisoxazole
CUSTOM
Type
CUSTOM
Details
was obtained as colorless crystals

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(CC)(=O)C=1ON=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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